N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide
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Overview
Description
The compound “N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide” is a complex organic molecule. It contains a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), which is often found in various biologically active compounds . It also has a methoxyphenyl group (a benzene ring with a methoxy group attached), which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The amide group could participate in hydrolysis reactions under acidic or basic conditions.Scientific Research Applications
Antimicrobial Applications
- A study synthesized and screened a series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, and their inhibitory action against several strains of fungi. These thiazole derivatives showed promise for therapeutic intervention in microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antitumor and Anticancer Activities
- Research into the antitumor activity of thiazole-containing compounds includes the synthesis of (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and [(3,4-disubstituted)-1,3-thiazol-2ylidene]-4-hydroxybenzohydrazide. These compounds showed significant inhibitory effects on the growth of various cancer cell lines, especially leukemia (HL-60), non-small lung cancer (HOP-92), and renal cancer (ACHN) (Bhole & Bhusari, 2011).
Synthesis and Characterization
- The structural analysis and synthesis of related compounds involve extensive use of spectroscopic and analytical techniques to elucidate molecular structures and evaluate intermolecular interactions. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined through single crystal X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways .
Pharmacokinetics
A study on a similar compound showed that it presented satisfactory drug-like characteristics and adme properties .
Result of Action
Thiazole derivatives have been known to have diverse biological activities .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-5-4-6-15(11-12)18(22)21-19-20-17(13(2)24-19)14-7-9-16(23-3)10-8-14/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXTVGPRWPIPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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